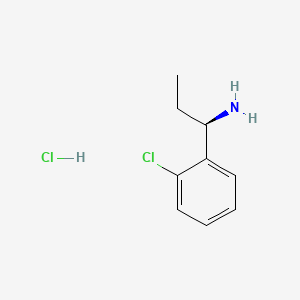

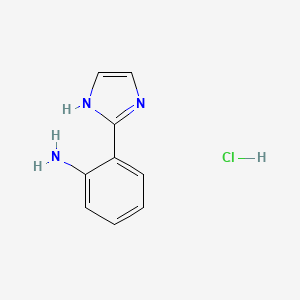

2-(2-Imidazolyl)aniline Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

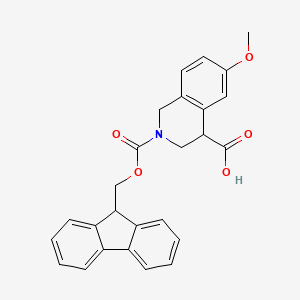

2-(2-Imidazolyl)aniline Hydrochloride is a chemical compound with the CAS Number: 1261269-03-7 and Linear Formula: C9H9N3.ClH . It has a molecular weight of 195.65 .

Synthesis Analysis

The synthesis of imidazoles, including 2-(2-Imidazolyl)aniline Hydrochloride, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles is focused on the bonds constructed during the formation of the imidazole . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of 2-(2-Imidazolyl)aniline Hydrochloride is represented by the linear formula C9H9N3.ClH . The InChI Code is 1S/C9H9N3.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,10H2,(H,11,12);1H .Chemical Reactions Analysis

Imidazoles, including 2-(2-Imidazolyl)aniline Hydrochloride, are involved in a variety of chemical reactions. For instance, the synthesis of 2,4,5-trisubstited NH-imidazoles has been reported . This reaction involved the reaction of NBoc-imidamides with α-azidoenones at 120 °C in acetonitrile, yielding the desired imidazoles without the need for the addition of a catalyst .Physical And Chemical Properties Analysis

2-(2-Imidazolyl)aniline Hydrochloride has a molecular weight of 195.65 .Wissenschaftliche Forschungsanwendungen

-

Synthesis of Imidazoles

- Field : Organic & Biomolecular Chemistry .

- Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications .

- Method : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

- Results : Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

-

Antimicrobial Activity

- Field : Microbiology .

- Application : The fluorine-substituted 2-(2-imidazolyl)indole was found to be the most potent antibacterial compound against E. coli and S. aureus strains .

- Method : The study involved the synthesis of fluorine-substituted 2-(2-imidazolyl)indole .

- Results : The compound showed better activity against Gram-positive bacteria compared to Gram-negative bacteria .

-

Functional Materials

- Field : Material Science .

- Application : Imidazoles are being deployed in the research into functional materials .

- Method : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

- Results : Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

-

Catalysis

- Field : Chemistry .

- Application : Imidazoles are being utilized in catalysis .

- Method : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

- Results : Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

-

Dyes for Solar Cells and Other Optical Applications

- Field : Solar Energy .

- Application : Imidazoles are being utilized in the research into dyes for solar cells and other optical applications .

- Method : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

- Results : Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

-

Pharmaceuticals and Agrochemicals

- Field : Pharmaceutical Chemistry .

- Application : Imidazoles are being utilized in the traditional applications in pharmaceuticals and agrochemicals .

- Method : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

- Results : Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Safety And Hazards

The safety data sheet for 2-(2-Imidazolyl)aniline Hydrochloride indicates that it is a combustible liquid . It may cause an allergic skin reaction and serious eye damage . It may also cause drowsiness or dizziness . It is suspected of causing genetic defects and is suspected of causing cancer . It causes damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name |

2-(1H-imidazol-2-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNHVDTZRQDTNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CN2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Imidazolyl)aniline Hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)

![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)